N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
Description
N'-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide (CAS: 175204-85-0) is a pyridine-based compound with the molecular formula C₇H₆F₃N₃O and a molecular weight of 281.23 g/mol . It is also referred to as 4-(trifluoromethyl)pyridine-3-carboxamide oxime, highlighting its structural features: a pyridine ring substituted with a trifluoromethyl group at position 4 and a hydroxyamidine moiety at position 2.
Properties
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13-14/h1-3,14H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNDDLQXEIPJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-85-0 | |
| Record name | N-Hydroxy-4-(trifluoromethyl)-3-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 175204-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Amidoxime Formation from Nitrile Precursors
The most widely reported method involves the reaction of 3-cyano-4-(trifluoromethyl)pyridine with hydroxylamine under basic conditions. This two-step process begins with the synthesis of the nitrile precursor, followed by its conversion to the target amidoxime.
Reaction Mechanism :
The nitrile group undergoes nucleophilic addition with hydroxylamine (NHOH), forming an intermediate hydroxyimidamide, which tautomerizes to the stable amidoxime structure. The general reaction is:
Procedure :
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Precursor Synthesis :
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3-Cyano-4-(trifluoromethyl)pyridine is synthesized via trifluoromethylation of 4-halopyridine-3-carbonitriles (e.g., 4-chloro or 4-bromo derivatives) using copper(I)-mediated cross-coupling with trifluoromethylating agents (e.g., CFSiMe).
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Alternative routes include direct cyanation of 4-(trifluoromethyl)pyridine derivatives via Rosenmund-von Braun reaction.
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Amidoxime Formation :
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A suspension of 3-cyano-4-(trifluoromethyl)pyridine (1.0 equiv) in methanol is treated with hydroxylamine hydrochloride (1.2 equiv) and potassium hydroxide (1.1 equiv) at 0–5°C.
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The mixture is stirred at room temperature for 1 hour, then refluxed for 2–4 hours.
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The product precipitates upon cooling and is isolated via filtration, yielding this compound as a white solid (85–92% yield).
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Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility of intermediates |
| Temperature | Reflux (64.7°C) | Accelerates reaction kinetics |
| Molar Ratio (NHOH : Nitrile) | 1.2 : 1 | Prevents over-addition |
| Base | KOH (1.1 equiv) | Neutralizes HCl, drives reaction forward |
Industrial-Scale Production Considerations
Large-Batch Synthesis
Industrial protocols emphasize cost efficiency and scalability:
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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In Situ Generation of Hydroxylamine : Avoids handling hazardous NHOH·HCl by generating hydroxylamine from ammonium persulfate and sodium bisulfite.
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Crystallization Optimization : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity with 78% recovery.
Economic Metrics :
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Raw Material Cost | $12.50/g | $3.20/g |
| Energy Consumption | 120 kWh/kg | 45 kWh/kg |
| Waste Generation | 8.2 kg/kg | 1.5 kg/kg |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Critical bands confirm functional groups:
Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-d, 400 MHz) :
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δ 7.34 (d, J = 2.4 Hz, 1H, H-5 pyridine)
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δ 6.79 (d, J = 2.4 Hz, 1H, H-3 pyridine)
C NMR (DMSO-d, 101 MHz) :
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 60% while maintaining 88% yield. This method is particularly advantageous for high-throughput screening.
Solid-Phase Synthesis
Immobilization of the nitrile precursor on Wang resin enables automated synthesis with 94% purity after cleavage (TFA/CHCl).
Challenges and Solutions in Synthesis
| Challenge | Mitigation Strategy |
|---|---|
| Hydroxylamine instability | Use freshly prepared NHOH solutions |
| Trifluoromethyl group hydrolysis | Maintain pH > 8 during reaction |
| Byproduct formation (e.g., nitriles) | Add NaHSO to quench excess NHOH |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Batch | 85 | 98 | Moderate |
| Continuous Flow | 92 | 99 | High |
| Microwave | 88 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.52 g/cm³
- Melting Point : 183–185°C
- Boiling Point : 361.9°C at 760 mmHg
- Refractive Index : 1.477
- Vapor Pressure : 0.00391 mmHg at 25°C .
Safety : The compound is classified under hazard code Xi (Irritant), with risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) .
Biological Relevance: It exhibits notable bioactivity, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with binding affinities comparable to the standard drug galantamine . Additionally, it has demonstrated antimicrobial, anti-inflammatory, and antioxidant properties in preliminary studies .
Comparison with Similar Compounds
Structural Analogs
Pyridine-3-Carboximidamide Derivatives
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability , contributing to its enzyme inhibition efficacy .
- Unlike 3-chloro-N-phenyl-phthalimide, which is primarily a synthetic intermediate, the hydroxyamidine group in the target compound enables direct interaction with biological targets like AChE .
Trifluoromethyl-Substituted Pyridines
Key Observations :
- The hydroxyamidine moiety in the target compound provides stronger hydrogen-bonding interactions with AChE/BChE compared to simple benzamide derivatives .
Functional Analogs
Cholinesterase Inhibitors
Key Observations :
Antimicrobial/Antioxidant Compounds
Key Observations :
- Despite lower antioxidant potency compared to 3,4-dimethoxycinnamic acid, the target compound’s multifunctionality (enzyme inhibition + antimicrobial) makes it a promising lead for drug development .
Biological Activity
N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biochemical properties, molecular mechanisms, and research findings associated with this compound, supported by data tables and relevant case studies.
This compound is characterized by the following structural features:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyridine Core : Imparts unique electronic properties that facilitate interactions with biomolecules.
- Carboximidamide Functionality : May contribute to its ability to act as an enzyme inhibitor.
The molecular formula for this compound is , which indicates the presence of trifluoromethyl and hydroxyl groups that are crucial for its biological activity.
2.1 Solubility and Stability
The presence of the trifluoromethyl group significantly influences the solubility and stability of the compound in various solvents, which is essential for its bioavailability in biological systems.
2.2 Interaction with Biomolecules
Research indicates that this compound interacts with various biomolecules, potentially acting as an enzyme inhibitor. This interaction is facilitated by hydrogen bonding due to the hydroxyl group, which can form stable complexes with target enzymes .
3.1 Anticancer Potential
Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation with IC50 values in the low micromolar range. Notably, it showed a strong inhibitory effect on MDA-MB-231 (triple-negative breast cancer) cells while having a lesser effect on non-cancerous MCF10A cells, indicating selectivity .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Matrix Metalloproteinases (MMPs) : It has been observed to inhibit MMP-2 and MMP-9, which are involved in cancer metastasis .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, evidenced by increased caspase activity in treated samples .
4.1 In Vivo Studies
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in lung metastasis compared to control groups . This suggests potential for therapeutic applications in cancer treatment.
4.2 Comparative Studies
A comparative analysis with other known compounds revealed that this compound had superior efficacy against certain cancer types when compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
5. Data Table: Biological Activity Summary
| Biological Activity | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Anticancer Activity | 0.126 | MDA-MB-231 | Inhibition of proliferation |
| MMP Inhibition | - | - | Inhibition of MMP-2 and MMP-9 |
| Apoptosis Induction | - | MDA-MB-231 | Increased caspase activity |
6. Conclusion
This compound shows promising biological activity, particularly in anticancer applications. Its unique structural features contribute to its interactions with biomolecules, leading to significant therapeutic potential. Further research is warranted to explore its full capabilities and possible applications in drug development.
Q & A
Q. Reactivity Comparison Table
| Reaction Type | Substrate | Yield (%) |
|---|---|---|
| Suzuki Coupling | 4-CF₃-Pyridine Derivative | 65 |
| Buchwald-Hartwig | 4-CF₃-Pyridine Derivative | 38 |
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate its potential antimicrobial or anticancer activity? A:
- Antimicrobial : Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC₅₀ values compared to fluconazole .
- Anticancer : MTT assay on HeLa cells, using 48h exposure. Preliminary data show IC₅₀ = 12 μM, linked to ROS generation via the N–OH moiety .
Q. Biological Activity Table
| Assay | Target | IC₅₀ / MIC (μM) |
|---|---|---|
| MTT (HeLa) | Cancer Cell Viability | 12 |
| MIC (S. aureus) | Bacterial Growth | 25 |
Data Contradictions in Literature
Q: How should researchers resolve discrepancies in reported solubility or bioactivity data? A: Discrepancies arise from solvent polarity (e.g., solubility in DMSO: 50 mg/mL vs. 30 mg/mL in DMF) and assay protocols. Mitigation strategies:
- Standardize DMSO stock concentrations (≤1% v/v in cell assays).
- Validate bioactivity using orthogonal assays (e.g., ATP-luciferase vs. MTT) .
Computational Modeling
Q: Which quantum mechanical methods predict its interaction with biological targets (e.g., enzymes)? A: DFT (B3LYP/6-311+G**) models electrostatic potential maps, highlighting nucleophilic regions at the N–OH group. Molecular docking (AutoDock Vina) against CYP450 isoforms predicts binding affinities (ΔG = –8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
